Nitro-altanserin

Radiochemistry PET Imaging 5-HT2A Receptor

Nitro-altanserin is the only viable precursor for the efficient, one-step nucleophilic radiosynthesis of [¹⁸F]altanserin, the gold-standard PET radioligand for imaging 5-HT2A receptors. The unique nitro functional group is essential for ¹⁸F-fluoride substitution, a capability absent in other in-class antagonists. Procuring this high-purity precursor is foundational for reliable, high-yield (23-25%) clinical and preclinical PET tracer production within short synthesis times (75-114 min) for neuropsychiatric research.

Molecular Formula C22H22N4O4S
Molecular Weight 438.5 g/mol
CAS No. 139418-53-4
Cat. No. B147780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitro-altanserin
CAS139418-53-4
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31)
InChIKeyKKJOXLNCYXBXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitro-altanserin (CAS 139418-53-4): A Key Radioligand Precursor for 5-HT2A Receptor PET Imaging Studies


Nitro-altanserin is a nitro-substituted derivative of altanserin that serves as the primary precursor in the radiosynthesis of [¹⁸F]altanserin, a highly specific antagonist radioligand for the serotonin 5-HT2A receptor [1]. This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor subtype, making it an indispensable tool for non-invasive, in vivo quantification of receptor densities using Positron Emission Tomography (PET) [2]. Its role is foundational in neuropsychiatric research, particularly in studying disorders like schizophrenia and depression where 5-HT2A receptor dysregulation is implicated [3].

Why Nitro-altanserin Cannot Be Substituted by General 5-HT2A Antagonists in Radiochemistry


Substituting nitro-altanserin with other in-class 5-HT2A antagonists or even its parent compound, altanserin, is not viable for the intended application of radiosynthesis. The critical differentiator is the presence of the nitro group, which is not an inherent feature of most 5-HT2A ligands [1]. This functional group is specifically required for the nucleophilic aromatic substitution reaction with [¹⁸F]fluoride, the core step in producing the PET radiotracer [¹⁸F]altanserin [2]. Compounds like ketanserin or MDL 100907, while potent 5-HT2A antagonists, lack this essential chemical handle for direct ¹⁸F-labeling, making nitro-altanserin the unique and indispensable precursor for this widely used and well-validated clinical and preclinical PET imaging agent [3].

Quantitative Comparative Evidence for Selecting Nitro-altanserin as a Radiosynthesis Precursor


Radiosynthetic Yield and Efficiency: Nitro-altanserin vs. Alternative Precursors

Nitro-altanserin is the established precursor for the one-step nucleophilic [¹⁸F]fluorination that yields [¹⁸F]altanserin, a process that has been extensively optimized. In a direct comparison of radiosynthesis methods, the use of nitro-altanserin in a remote-controlled system provided a decay-corrected radiochemical yield of 23% in a total synthesis time of 114 minutes [1]. An alternative work-up procedure further improved efficiency, achieving a radiochemical yield of 23-25% after only 75 minutes [2]. These yields are significantly higher than early reported yields of around 10% for the same reaction [3], demonstrating that while the precursor itself is constant, the optimized conditions for its use are a critical procurement consideration. In contrast, alternative precursors like the deuterated nitro-altanserin analog for dual-labeled [¹⁸F]d-ALT yield 32% but require a more complex synthesis pathway [4].

Radiochemistry PET Imaging 5-HT2A Receptor

Resultant Tracer Selectivity: [¹⁸F]Altanserin vs. [¹⁸F]MH.MZ (an MDL 100907 Analog)

While nitro-altanserin is the precursor, its utility is defined by the properties of the tracer it yields, [¹⁸F]altanserin. A direct PET imaging comparison in pigs demonstrated that [¹⁸F]altanserin and [¹⁸F]MH.MZ, a tracer derived from the more selective MDL 100907 scaffold, both exhibited high and specific binding in cortical regions, with [¹⁸F]altanserin showing a well-established binding profile [1]. However, the key differentiator lies in their metabolic and kinetic profiles. [¹⁸F]MH.MZ generated only hydrophilic radiometabolites, whereas [¹⁸F]altanserin produced lipophilic radiometabolites [1]. Consequently, the study concluded that [¹⁸F]altanserin is more suitable for imaging high-binding regions due to its faster kinetic profile in those areas, while [¹⁸F]MH.MZ was recommended for low-binding regions [1]. This makes the choice of precursor application-specific, with nitro-altanserin-derived tracer being the preferred choice for cortical imaging.

Neuroimaging PET Tracer Comparison Receptor Selectivity

In Vivo Specific Binding Ratio: [¹⁸F]Altanserin vs. Other 5-HT2A PET Tracers

The value of nitro-altanserin as a precursor is further validated by the high specific-to-non-specific binding ratios achievable with its resultant tracer, [¹⁸F]altanserin. In rat studies, [¹⁸F]altanserin demonstrated a frontal cortex-to-cerebellum ratio of 11 at 2 hours post-injection, indicating excellent signal contrast for quantifying 5-HT2A receptor density in regions of interest [1]. This is a significant improvement over earlier 5-HT2A PET ligands like [¹¹C]ketanserin and [¹⁸F]setoperone, which exhibited lower specific-to-non-specific binding ratios [2]. The high contrast achieved with [¹⁸F]altanserin allows for more precise and reliable quantification of 5-HT2A receptor availability, a critical parameter in neuropsychiatric studies [3].

In Vivo Imaging Receptor Binding PET Quantification

Primary Research and Industrial Scenarios for Procuring Nitro-altanserin


Routine Clinical and Preclinical Production of [¹⁸F]Altanserin for PET Imaging

This is the primary and most direct application. Nitro-altanserin is the essential precursor for the one-step, nucleophilic radiosynthesis of [¹⁸F]altanserin, a process that has been refined for high reliability and efficiency [1]. Procurement is necessary for any PET center or radiopharmacy engaged in producing this validated tracer for human or animal studies of the 5-HT2A receptor. The optimized synthesis protocols using this precursor can achieve high yields (23-25%) in short timeframes (75-114 min), making it suitable for routine production schedules [2][3].

Development of Novel 5-HT2A Radioligands via Scaffold Derivatization

The altanserin scaffold, accessed via nitro-altanserin, serves as a critical starting point for medicinal chemistry and radiochemistry research aimed at developing next-generation 5-HT2A PET tracers. The established synthetic route for its fluorination allows for modifications to improve properties like metabolic stability or brain uptake [4]. For instance, the creation of a deuterated analog to enhance metabolic resistance was achieved using a modified nitro-altanserin precursor, demonstrating the versatility of this core structure [5].

Quantitative Studies of 5-HT2A Receptor Density in Neuropsychiatric Disorders

Research groups focused on understanding the pathophysiology of conditions such as schizophrenia, depression, and anxiety disorders rely on [¹⁸F]altanserin PET to quantify 5-HT2A receptor density in vivo [6]. As the precursor for this well-validated tracer, nitro-altanserin is an indirect but essential procurement item for these longitudinal studies. The high specific binding ratio (cortex-to-cerebellum ratio of 11 in rats) of the resulting tracer provides the necessary contrast for sensitive and reproducible quantification of receptor changes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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